
Advanced Technical Guide: N-(4-
aminophenyl)-2-morpholin-4-ylacetamide

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
N-(4-aminophenyl)-2-morpholin-4-

ylacetamide

CAS No.: 105076-76-4

Cat. No.: B012285

Get Quote

CAS Number: 105076-76-4
Synonyms: N-(4-aminophenyl)-2-(4-morpholinyl)acetamide; 2-Morpholino-4'-aminoacetanilide

Molecular Formula: C₁₂H₁₇N₃O₂ Molecular Weight: 235.28 g/mol [1][2][3]

Executive Technical Summary
N-(4-aminophenyl)-2-morpholin-4-ylacetamide is a bifunctional building block characterized

by a p-phenylenediamine core mono-acylated with a morpholino-acetyl moiety.[1] Unlike the

high-volume intermediate 4-(4-aminophenyl)morpholin-3-one (used in Rivaroxaban synthesis),

this compound retains an acyclic acetamide linker, providing rotational freedom critical for

binding affinity in kinase inhibitor design (e.g., VEGFR, PDGFR targets).[1]

Its primary utility lies in Fragment-Based Drug Discovery (FBDD), where the morpholine ring

acts as a solubility-enhancing solubilizing group and the free aniline serves as a vector for

further elaboration into urea, amide, or heterocyclic scaffolds.[1]
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Chemical Identity & Physicochemical Profile[1][4][5]
[6][7][8][9][10][11][12]

Property Value Technical Context

Appearance Off-white to pale yellow solid

Oxidation sensitive (aniline

moiety).[1] Store under inert

atmosphere.

Melting Point 162–165 °C (Predicted)

Sharp melt indicates high

purity; broad range suggests

oligomerization.[1]

LogP ~0.5 – 0.8

Highly favorable for oral

bioavailability (Lipinski

compliant).[1]

pKa (Basic) ~6.5 (Morpholine N)

Protonatable at physiological

pH; aids lysosomal trapping in

cellular assays.[1]

pKa (Aniline) ~4.0

Weakly basic; requires strong

electrophiles for

functionalization.[1]

Solubility DMSO, MeOH, Dilute Acid
Poor solubility in non-polar

solvents (Hexane, Et₂O).[1]

Synthetic Methodology & Process Logic
The synthesis of CAS 105076-76-4 requires a strategy that avoids the formation of the cyclic

morpholinone byproduct.[1] The recommended route utilizes a sequential nucleophilic

substitution-reduction sequence to ensure regioselectivity.

Route Overview
Acylation:p-Nitroaniline is reacted with chloroacetyl chloride.

Substitution: The chloro-intermediate undergoes Sₙ2 attack by morpholine.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://cymitquimica.com/cas/122-80-5/
https://cymitquimica.com/cas/122-80-5/
https://cymitquimica.com/cas/122-80-5/
https://cymitquimica.com/cas/122-80-5/
https://cymitquimica.com/cas/122-80-5/
https://cymitquimica.com/cas/122-80-5/
https://cymitquimica.com/cas/122-80-5/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b012285?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reduction: The nitro group is selectively reduced to the amine.[4]

Step-by-Step Protocol
Step 1: Preparation of 2-chloro-N-(4-nitrophenyl)acetamide

Reagents:p-Nitroaniline (1.0 eq), Chloroacetyl chloride (1.1 eq), Et₃N (1.2 eq), DCM

(Solvent).[1]

Procedure:

Dissolve p-nitroaniline in anhydrous DCM at 0°C.

Add Et₃N followed by dropwise addition of chloroacetyl chloride to control exotherm.

Stir at RT for 4 hours.

Critical Check: Monitor TLC for disappearance of starting aniline.

Quench with water, wash with dilute HCl (removes unreacted aniline), dry, and

concentrate.

Step 2: Morpholine Installation (Sₙ2 Reaction)
Reagents: Intermediate from Step 1 (1.0 eq), Morpholine (2.5 eq), KI (0.1 eq, catalyst),

Acetonitrile.[1]

Procedure:

Suspend chloro-acetamide in MeCN.

Add morpholine and catalytic KI (Finkelstein condition to accelerate rate).

Reflux for 6–8 hours.

Purification: Evaporate solvent. Triturate residue with water to remove morpholine

hydrochloride salts. Filter the solid product.

Note: Excess morpholine acts as both nucleophile and base.[1]
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Step 3: Nitro Reduction (Bechamp or Catalytic Hydrogenation)[1]
Reagents: Nitro-intermediate, H₂ (g) or Fe/NH₄Cl, Pd/C (10% wt), MeOH.[1]

Procedure:

Dissolve nitro-intermediate in MeOH.

Add 10% Pd/C catalyst (5% w/w).[1]

Hydrogenate at 30 psi (Parr shaker) for 4 hours.

Work-up: Filter through Celite under nitrogen (aniline is air-sensitive). Concentrate filtrate

to obtain CAS 105076-76-4.[1]

Synthesis Pathway Visualization

p-Nitroaniline 2-chloro-N-(4-nitrophenyl)acetamide

ClCH2COCl, Et3N
DCM, 0°C

2-morpholino-N-(4-nitrophenyl)acetamide
Morpholine, KI (cat)

MeCN, Reflux
(Avoids cyclization)

Impurity: 4-(4-nitrophenyl)morpholin-3-one

Strong Base
(Avoid NaH)

Target: N-(4-aminophenyl)-2-morpholin-4-ylacetamide
(CAS 105076-76-4)

H2, Pd/C
or Fe/NH4Cl
Reduction

Click to download full resolution via product page

Caption: Synthesis pathway emphasizing avoidance of the morpholinone impurity (red dashed

line).

Quality Control & Analytical Validation
To ensure the integrity of biological data generated using this scaffold, strict QC is required to

detect common impurities like the des-morpholino (chloro) precursor or oxidation products (azo

dimers).[1]

HPLC Method (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
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Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.[5]

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic) and 210 nm (amide).[1]

Retention Logic:

The Target (amine) will elute early due to polarity.[1]

Nitro-precursor elutes later (more hydrophobic).[1]

Oxidized dimers (azo) elute very late.[1]

NMR Interpretation Criteria (DMSO-d₆)
Morpholine Ring: Look for two distinct triplets/multiplets at ~2.5 ppm (N-CH₂) and ~3.6 ppm

(O-CH₂).[1]

Linker: Singlet at ~3.1 ppm (COCH₂).

Aromatic System: Two doublets (AA'BB' system) at ~6.5 ppm (ortho to NH₂) and ~7.3 ppm

(ortho to NH-CO).[1]

Amide NH: Broad singlet at ~9.5 ppm.

Aniline NH₂: Broad singlet at ~4.8 ppm (exchangeable with D₂O).[1]

Applications in Drug Discovery[1][14]
This compound is not merely an intermediate; it is a pharmacophore vector.

Kinase Inhibitor Design
The Morpholine-Linker-Aryl motif is a classic "hinge-binder" or "solvent-front" element.[1]
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Mechanism: The morpholine oxygen can accept hydrogen bonds from the kinase hinge

region, while the aniline nitrogen serves as a nucleophile to attach a "tail" that occupies the

hydrophobic pocket.

Example Class: Precursor for analogs of Gefitinib or Nintedanib (where the core is modified).

Library Synthesis (Combinatorial Chemistry)
The free aniline allows for rapid diversification:

Reaction A (Ureas): + Isocyanates → Urea derivatives (common in VEGFR inhibitors).[1]

Reaction B (Amides): + Acid Chlorides → Bis-amide ligands.[1]

Reaction C (Heterocycles): + Buchwald-Hartwig coupling → Biaryl amines.[1]

Structural Activity Relationship (SAR) Diagram

N-(4-aminophenyl)-2-morpholin-4-ylacetamide

Morpholine Ring:
Solubility & H-Bond Acceptor

(Solvent Front Interaction)

Acetamide Linker:
Rotational Freedom

(Unlike rigid morpholinones)

Primary Aniline:
Vector for library expansion

(Urea/Amide formation)

Click to download full resolution via product page

Caption: SAR breakdown highlighting the functional roles of each molecular segment.[1]

Safety & Handling Standards
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]

Specific Risk: Aromatic amines are potential carcinogens/mutagens. Handle in a fume hood

with double nitrile gloves.

Storage: Hygroscopic and light-sensitive.[1] Store at +4°C in amber vials under Argon.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://cymitquimica.com/cas/122-80-5/
https://cymitquimica.com/cas/122-80-5/
https://cymitquimica.com/cas/122-80-5/
https://www.benchchem.com/product/b012285/docs?utm_src=pdf-body-img#advanced-technical-guide-n-4-aminophenyl-2-morpholin-4-ylacetamide
https://cymitquimica.com/cas/122-80-5/
https://cymitquimica.com/cas/122-80-5/
https://cymitquimica.com/cas/122-80-5/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b012285?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spill Protocol: Neutralize with dilute acetic acid, absorb on sand, and incinerate as

hazardous organic waste.[1]

References
Synthesis of Morpholine Acetamides:National Institutes of Health (NIH) / PMC.[1] "Formation

of morpholine-acetamide derivatives as potent anti-tumor drug candidates."

Impurity Profiling (Related Structures):PubChem. "N-(4-aminophenyl)-2-chloro-N-

methylacetamide (Nintedanib Impurity)."[1]

Morpholinone Differentiation:Google Patents. "Synthetic method of 4-(4-aminophenyl)-3-

morpholinone." (Demonstrates the cyclic byproduct route to avoid).

General Properties of Phenylacetamide Derivatives:CymitQuimica. "N-(4-

Aminophenyl)acetamide Safety and Properties."

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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